(5Z)-5-(4-ethylbenzylidene)-3-[4-(4-methylpiperidin-1-yl)-4-oxobutyl]-2-thioxo-1,3-thiazolidin-4-one
Description
The compound (5Z)-5-(4-ethylbenzylidene)-3-[4-(4-methylpiperidin-1-yl)-4-oxobutyl]-2-thioxo-1,3-thiazolidin-4-one is a rhodanine derivative characterized by a thiazolidinone core substituted at positions 3 and 3. The 5Z configuration indicates the Z-stereochemistry of the benzylidene double bond, while the N3 substituent comprises a 4-(4-methylpiperidin-1-yl)-4-oxobutyl chain. Rhodanine derivatives are widely studied for their biological activities, including antimicrobial, antiviral, and enzyme-inhibitory properties .
Properties
Molecular Formula |
C22H28N2O2S2 |
|---|---|
Molecular Weight |
416.6 g/mol |
IUPAC Name |
(5Z)-5-[(4-ethylphenyl)methylidene]-3-[4-(4-methylpiperidin-1-yl)-4-oxobutyl]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C22H28N2O2S2/c1-3-17-6-8-18(9-7-17)15-19-21(26)24(22(27)28-19)12-4-5-20(25)23-13-10-16(2)11-14-23/h6-9,15-16H,3-5,10-14H2,1-2H3/b19-15- |
InChI Key |
ZRNKJMNHIUNASK-CYVLTUHYSA-N |
Isomeric SMILES |
CCC1=CC=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)CCCC(=O)N3CCC(CC3)C |
Canonical SMILES |
CCC1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)CCCC(=O)N3CCC(CC3)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-5-(4-ethylbenzylidene)-3-[4-(4-methylpiperidin-1-yl)-4-oxobutyl]-2-thioxo-1,3-thiazolidin-4-one typically involves a multi-step process. The key steps include the formation of the thiazolidinone ring and the introduction of the benzylidene and piperidinyl substituents. Common reagents used in the synthesis include thioamides, aldehydes, and piperidine derivatives. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for large-scale production, ensuring the availability of high-purity reagents, and implementing efficient purification techniques to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
(5Z)-5-(4-ethylbenzylidene)-3-[4-(4-methylpiperidin-1-yl)-4-oxobutyl]-2-thioxo-1,3-thiazolidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the sulfur atom or other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to enhance reaction rates and selectivity.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, leading to structurally diverse derivatives.
Scientific Research Applications
(5Z)-5-(4-ethylbenzylidene)-3-[4-(4-methylpiperidin-1-yl)-4-oxobutyl]-2-thioxo-1,3-thiazolidin-4-one has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a model compound for studying thiazolidinone chemistry.
Biology: It is investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: The compound is explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.
Industry: It may be used in the development of new materials or as a precursor for the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of (5Z)-5-(4-ethylbenzylidene)-3-[4-(4-methylpiperidin-1-yl)-4-oxobutyl]-2-thioxo-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and targets depend on the specific biological context and the nature of the substituents on the thiazolidinone ring.
Comparison with Similar Compounds
Table 1: Key Structural Differences Among Rhodanine Derivatives
Key Observations :
Crystallographic Insights :
- Structural analyses of analogs (e.g., 2-hydroxybenzylidene derivatives ) reveal planar thiazolidinone cores with torsion angles influenced by substituents.
Structure-Activity Relationships :
- Electron-withdrawing groups (e.g., Br, Cl) on the benzylidene ring enhance biological potency by increasing electrophilicity .
- The 4-ethyl group on the target compound’s benzylidene may reduce activity compared to halogenated analogs but improve metabolic stability.
- The 4-methylpiperidinyl-oxobutyl chain could enhance interactions with enzymes or receptors via hydrogen bonding or hydrophobic effects .
Physicochemical Properties
Table 3: Calculated Properties of Rhodanine Derivatives
*logP values estimated using fragment-based methods.
Key Trends :
- Polar groups (e.g., hydroxy in ) reduce logP but may limit membrane permeability.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
